molecular formula C15H18N4O2S B284543 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No. B284543
M. Wt: 318.4 g/mol
InChI Key: YYUFWKADGZVZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothieno-triazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is not fully understood. However, it has been reported that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and proteins involved in these processes. The compound has also been found to modulate the expression of genes involved in neuroprotection and synaptic plasticity, suggesting that it may have potential for the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has been found to exhibit various biochemical and physiological effects. The compound has been reported to have antioxidant activity, which may contribute to its neuroprotective effects. It has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, the compound has been shown to have antimicrobial and antiviral activities.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one in lab experiments include its potential therapeutic applications and its ability to exhibit various biochemical and physiological effects. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments. Additionally, further studies are required to fully understand the mechanism of action and therapeutic potential of the compound.

Future Directions

There are several future directions for research on 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one. One direction is to further investigate its neuroprotective effects and potential for the treatment of neurodegenerative disorders. Another direction is to explore its anti-tumor and anti-inflammatory activities and potential for cancer therapy. Additionally, studies on the pharmacokinetics and pharmacodynamics of the compound are required to determine its safety and efficacy for clinical use. Overall, further research on this compound may lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves the reaction of 2-aminobenzothiophene-3-carboxylic acid with ethyl acetoacetate and pyrrolidine in the presence of a catalyst. The reaction proceeds through a series of steps involving condensation, cyclization, and reduction, resulting in the formation of the desired compound. The synthesis method has been reported in various scientific literature sources, and modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, anti-microbial, and anti-viral activities. The compound has also been reported to have neuroprotective effects and has shown potential for the treatment of neurodegenerative disorders such as Alzheimer's disease. The scientific research application of this compound is still in the early stages, and further studies are required to fully understand its therapeutic potential.

properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

3-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one

InChI

InChI=1S/C15H18N4O2S/c20-12(18-7-3-4-8-18)9-19-15(21)13-10-5-1-2-6-11(10)22-14(13)16-17-19/h1-9H2

InChI Key

YYUFWKADGZVZBI-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)N4CCCC4

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.